molecular formula C11H12ClF2NO B13342889 4',4'-Difluorospiro[azetidine-3,2'-chromane] hydrochloride

4',4'-Difluorospiro[azetidine-3,2'-chromane] hydrochloride

Cat. No.: B13342889
M. Wt: 247.67 g/mol
InChI Key: HPTHWPOVNUDFOG-UHFFFAOYSA-N
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Description

4',4'-Difluorospiro[azetidine-3,2'-chromane] hydrochloride is a spirocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) fused to a chromane (benzopyran) ring at the 3 and 2' positions. The chromane moiety is substituted with two fluorine atoms at the 4' positions, and the compound exists as a hydrochloride salt.

Properties

Molecular Formula

C11H12ClF2NO

Molecular Weight

247.67 g/mol

IUPAC Name

4,4-difluorospiro[3H-chromene-2,3'-azetidine];hydrochloride

InChI

InChI=1S/C11H11F2NO.ClH/c12-11(13)5-10(6-14-7-10)15-9-4-2-1-3-8(9)11;/h1-4,14H,5-7H2;1H

InChI Key

HPTHWPOVNUDFOG-UHFFFAOYSA-N

Canonical SMILES

C1C2(CNC2)OC3=CC=CC=C3C1(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,4’-Difluorospiro[azetidine-3,2’-chromane] hydrochloride typically involves the formation of the spirocyclic structure through a series of condensation and cyclization reactions. One common method includes the reaction of azetidine derivatives with chromane precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4’,4’-Difluorospiro[azetidine-3,2’-chromane] hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

4’,4’-Difluorospiro[azetidine-3,2’-chromane] hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’,4’-Difluorospiro[azetidine-3,2’-chromane] hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to potent biological effects. The compound can modulate various signaling pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

6'-Chlorospiro[azetidine-3,2'-chromane] Hydrochloride

  • Structure : Shares the spiro[azetidine-3,2'-chromane] core but substitutes chlorine at the 6' position instead of fluorine at 4' .
  • Molecular Formula: C₁₁H₁₃Cl₂NO (vs. C₁₂H₁₃ClF₂NO for the target compound).
  • Key Differences :
    • Substituent Effects : Chlorine (electronegativity: 3.0) vs. fluorine (4.0) alters electronic distribution and steric bulk.
    • Positional Impact : The 6'-Cl substitution may influence ring conformation differently than 4',4'-difluoro groups.
  • Applications : Chlorinated analogs are often explored in medicinal chemistry for improved metabolic stability .

3',4'-Dihydrospiro[azetidine-3,2'-[1]benzopyran]-4'-one Hydrochloride

  • Structure : Similar spiro framework but includes a ketone (4'-one) on the chromane ring instead of difluoro substituents .
  • Molecular Formula: C₁₁H₁₂ClNO₂ (vs. C₁₂H₁₃ClF₂NO).
  • Reactivity: The difluoro groups in the target compound may reduce oxidative metabolism compared to the ketone.
  • Research Findings : Ketone-containing spiro compounds are often intermediates in alkaloid synthesis .

5,7-Difluorochroman-4-amine Hydrochloride

  • Structure : Chromane ring with 5,7-difluoro substitution and an amine group at position 4, lacking the spiro-azetidine moiety .
  • Molecular Formula: C₉H₁₀ClF₂NO.
  • Key Differences :
    • Ring System : Absence of the azetidine spiro junction simplifies the structure but reduces conformational rigidity.
    • Bioactivity : Amine groups in chromane derivatives are associated with serotonin receptor modulation, whereas spiro-azetidine systems may target different pathways .

(1S,3S)-8-Azaspiro[bicyclo[3.2.1]octane-3,2'-chroman]-4'-one Hydrochloride

  • Structure : Spiro system connects a bicyclooctane (instead of azetidine) to the chromane, with a 4'-ketone .
  • Molecular Formula: C₁₄H₁₈ClNO₂.
  • Key Differences :
    • Ring Strain : Bicyclooctane introduces greater steric strain compared to azetidine.
    • Synthetic Complexity : The azetidine spiro system in the target compound may offer simpler synthetic routes .

3-(Fluoromethyl)azetidine Hydrochloride

  • Structure : Azetidine with a fluoromethyl substituent, lacking the chromane spiro system .
  • Molecular Formula : C₄H₈ClF₂N.
  • Key Differences :
    • Functionality : Focus on azetidine modifications rather than spirocyclic architecture.
    • Applications : Fluoromethyl groups enhance lipophilicity, useful in CNS-targeting drug design .

Research Findings and Implications

  • Structural Confirmation : NMR spectroscopy (¹H, ¹³C) is critical for verifying spirocyclic frameworks, as seen in model compounds with chromane and spiro-dichromane units .
  • Synthetic Methodologies: HCl in methanol is a common reagent for generating hydrochloride salts of spiro-azetidine derivatives .
  • Substituent Effects : Fluorine atoms at the 4' positions enhance electronegativity and metabolic stability compared to chlorine or ketone groups, making the target compound a candidate for CNS drug development .

Biological Activity

4',4'-Difluorospiro[azetidine-3,2'-chromane] hydrochloride is a novel compound that has attracted attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C11H13F2N·HCl
  • Molecular Weight : 175.22 g/mol

The spirocyclic structure contributes to its unique biological activity, particularly in targeting specific enzymes and pathways.

Antitumor Activity

Azetidine-based compounds have been identified as potent inhibitors of the STAT3 transcription factor, which plays a critical role in tumorigenesis and cancer progression. In vivo studies have shown that these compounds can inhibit tumor growth in triple-negative breast cancer models . The mechanism involves irreversible binding to STAT3, leading to apoptosis in cancer cells.

The mechanism of action for 4',4'-Difluorospiro[azetidine-3,2'-chromane] hydrochloride is likely related to its ability to interact with specific biological targets:

  • Allosteric Inhibition : Similar to BRD4592, it may act as an allosteric inhibitor of key enzymes involved in metabolic pathways critical for bacterial survival.
  • Signal Transduction Modulation : The compound may interfere with signaling pathways associated with cell proliferation and survival in tumor cells.

Study 1: Antimicrobial Efficacy

A study investigating azetidine derivatives found that compounds structurally related to 4',4'-Difluorospiro[azetidine-3,2'-chromane] showed promising antimicrobial activity against various strains of bacteria, including drug-resistant Mycobacterium species. The minimal inhibitory concentration (MIC) was determined to be around 3 μM for related compounds .

Study 2: Antitumor Effects

In a study assessing the antitumor effects of azetidine derivatives on human breast cancer cell lines, significant reductions in cell viability were observed at concentrations as low as 1 μM. The study highlighted that the presence of specific functional groups in the azetidine structure enhances biological activity against cancer cells .

Data Tables

Activity Type Compound Target Effectiveness (EC50/MIC)
AntimicrobialBRD4592Mycobacterium tuberculosisMIC = 3 μM
AntitumorAzetidine DerivativeSTAT3EC50 = 1 μM

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